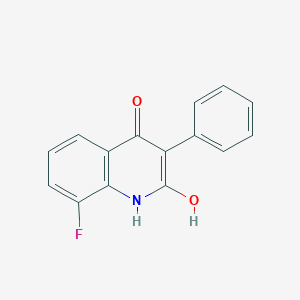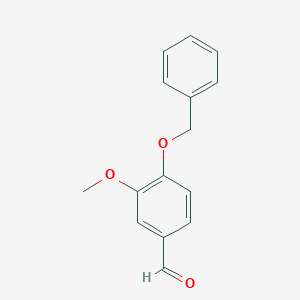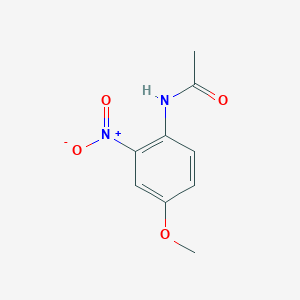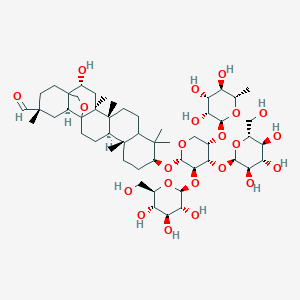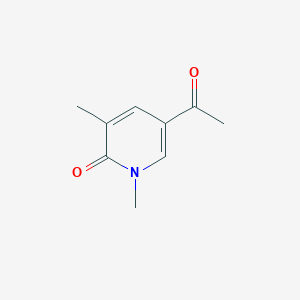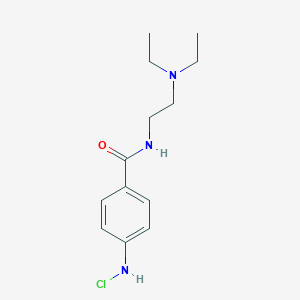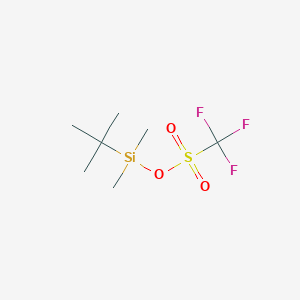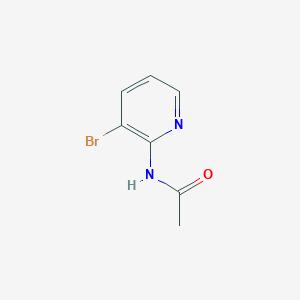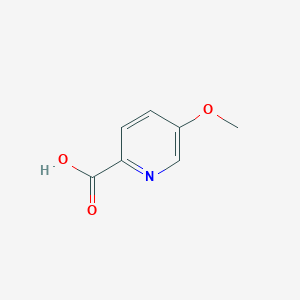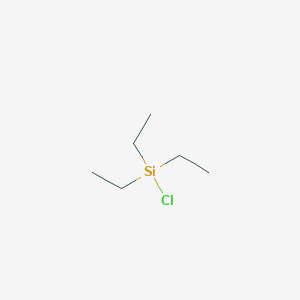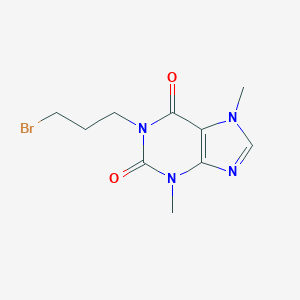
1-(3-Bromopropyl)theobromine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)theobromine is a derivative of theobromine, a naturally occurring substance found in cocoa beans. Theobromine is known for its pharmacological properties, including effects on lipid metabolism, adipocyte differentiation, and potential as an anticancer agent. The compound this compound is used primarily in biochemical and proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)theobromine can be synthesized by reacting theobromine with 1,3-dibromopropane. The reaction typically involves heating theobromine with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where theobromine acts as a nucleophile attacking the electrophilic carbon in 1,3-dibromopropane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)theobromine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are derivatives of this compound, where the bromine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
1-(3-Bromopropyl)theobromine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)theobromine is not extensively studied. it is likely to share some mechanisms with theobromine, including:
Adenosine Receptor Antagonism: Blocking adenosine receptors, which promotes alertness and wakefulness.
Phosphodiesterase Inhibition: Preventing the breakdown of cyclic AMP, leading to increased intracellular signaling.
Calcium Influx Modulation: Enhancing muscle contractility by increasing calcium ion release from the sarcoplasmic reticulum
Comparaison Avec Des Composés Similaires
Theobromine: The parent compound, known for its pharmacological properties.
Caffeine: A structurally similar methylxanthine with more potent stimulant effects.
Theophylline: Another methylxanthine with bronchodilatory and diuretic properties.
Uniqueness: 1-(3-Bromopropyl)theobromine is unique due to the presence of the bromopropyl group, which allows for further chemical modifications and the synthesis of new derivatives. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEJJEYAPRULFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396301 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6493-10-3 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-5-methoxy-3-[(2,5,5-trimethyl-1,2,3,4,4a,6,7,8-octahydrocyclopropa[j]naphthalen-1a-yl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B140475.png)
